1-(thiophene-3-carbonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine

Medicinal Chemistry Scaffold Design Structure-Activity Relationship

1-(Thiophene-3-carbonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine (PubChem CID is a synthetic heterocyclic small molecule comprising a piperidine ring N-acylated with a thiophene-3-carbonyl group and substituted at the 4-position with a 1H-1,2,3-triazol-1-yl moiety. With a molecular formula of C12H14N4OS and a molecular weight of 262.33 g·mol⁻¹, the compound presents zero hydrogen-bond donors, four hydrogen-bond acceptors, two rotatable bonds, and a computed XLogP3-AA of 1.0.

Molecular Formula C12H14N4OS
Molecular Weight 262.33
CAS No. 1795304-55-0
Cat. No. B2791442
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(thiophene-3-carbonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine
CAS1795304-55-0
Molecular FormulaC12H14N4OS
Molecular Weight262.33
Structural Identifiers
SMILESC1CN(CCC1N2C=CN=N2)C(=O)C3=CSC=C3
InChIInChI=1S/C12H14N4OS/c17-12(10-3-8-18-9-10)15-5-1-11(2-6-15)16-7-4-13-14-16/h3-4,7-9,11H,1-2,5-6H2
InChIKeyKZRDLMMAVOVPTK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(Thiophene-3-carbonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine (CAS 1795304-55-0): Procurement-Relevant Structural and Physicochemical Baseline


1-(Thiophene-3-carbonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine (PubChem CID 76150916) is a synthetic heterocyclic small molecule comprising a piperidine ring N-acylated with a thiophene-3-carbonyl group and substituted at the 4-position with a 1H-1,2,3-triazol-1-yl moiety [1]. With a molecular formula of C12H14N4OS and a molecular weight of 262.33 g·mol⁻¹, the compound presents zero hydrogen-bond donors, four hydrogen-bond acceptors, two rotatable bonds, and a computed XLogP3-AA of 1.0 [1]. This specific connectivity pattern—carbonyl linker between thiophene and piperidine, combined with a 1,2,3-triazole at the piperidine 4-position—distinguishes it from the more extensively studied methylene-linked analogs and piperidine-2,6-dione derivatives that dominate the thiophene-triazole-piperidine patent and primary literature [2][3].

Why 1-(Thiophene-3-carbonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine Cannot Be Replaced by Generic In-Class Analogs


Substituting this compound with a generic thiophene-triazole-piperidine analog introduces risk because the carbonyl linker at the thiophene-piperidine junction imposes distinct conformational and electronic constraints absent in methylene-linked or directly coupled analogs [1]. In the broader thiophene-triazole-piperidine class, seemingly minor structural perturbations have been shown to eliminate or dramatically alter biological function: the lead compound 3-(4-(thiophen-3-yl)-1H-1,2,3-triazol-1-yl)piperidine-2,6-dione (FPFT-2127) required extensive optimization to yield the active molecular glue FPFT-2216, and the 1,2,3-triazole ring position and substitution pattern were critical determinants of both degradation target profile and anti-tumor potency [2][3]. Furthermore, the absence of hydrogen-bond donors in the target compound (donor count = 0) differentiates it from analogs bearing NH or OH groups, potentially altering membrane permeability, solubility, and off-target binding in ways that cannot be predicted without experimental comparison [1].

Quantitative Differentiation Evidence for 1-(Thiophene-3-carbonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine (CAS 1795304-55-0)


Carbonyl vs. Methylene Linker: Impact on H-Bond Acceptor Count and Conformational Restriction

The target compound employs a carbonyl [C(=O)] linker between the thiophene ring and the piperidine nitrogen, whereas its closest commercially available analog—1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-2-(thiophen-3-yl)ethanone (CAS 1788851-82-0)—uses a methylene [CH2] linker adjacent to the carbonyl, creating an acetamide-type bridge [1][2]. The carbonyl linker in the target compound contributes one additional hydrogen-bond acceptor (total = 4) versus a hypothetical methylene-only analog (total = 3), and introduces partial double-bond character (amide resonance) that restricts rotation at the thiophene-piperidine junction. This rigidification reduces the conformational degrees of freedom relative to the methylene-extended analog, which possesses an additional rotatable C–C bond [1][2].

Medicinal Chemistry Scaffold Design Structure-Activity Relationship

Piperidine 4-Position Triazole Attachment vs. 3-Position: Spatial Orientation and Target Engagement Potential

The target compound bears the 1H-1,2,3-triazol-1-yl group at the piperidine 4-position, whereas the molecular glue lead compound FPFT-2127 (3-(4-(thiophen-3-yl)-1H-1,2,3-triazol-1-yl)piperidine-2,6-dione) places the triazole at the piperidine 3-position and uses a glutarimide (2,6-dione) core [1][2]. The 4-position attachment creates a different exit vector angle: approximately 109° between the triazole N1 and the piperidine ring plane versus approximately 120° for the 3-substituted analog (estimated from idealized tetrahedral geometry) [1]. In the published molecular glue series, the 3-position triazole on a glutarimide core was essential for recruiting cereblon (CRBN) E3 ligase and achieving degradation of IKZF1, IKZF3, and CK1α [2]. The 4-position triazole on a non-glutarimide piperidine scaffold is predicted to orient the triazole away from the canonical cereblon binding pose, potentially accessing alternative E3 ligases or target proteins [1][3].

Molecular Glue Targeted Protein Degradation Cereblon Ligands

Absence of Hydrogen-Bond Donors: Lipophilic Efficiency and Membrane Permeability Differentiation

The target compound possesses zero hydrogen-bond donors (HBD = 0), whereas the piperidine-2,6-dione analog FPFT-2127 contains one imide N–H donor (HBD = 1) and many biologically active piperidine derivatives contain protonatable NH groups [1][2]. Hydrogen-bond donor count is a major determinant of passive membrane permeability: each additional HBD has been estimated to reduce passive permeability by approximately 0.5–1.0 log units in Caco-2 and PAMPA models (class-level generalization from medicinal chemistry design principles) [3]. The target compound's HBD = 0, combined with a moderate XLogP3-AA of 1.0 and molecular weight of 262.33 g·mol⁻¹, places it within the lower-polarity region of CNS drug-like chemical space (CNS MPO desirability) [1][3].

Drug-likeness Permeability Lipophilic Ligand Efficiency

Click-Chemistry Synthetic Modularity: Enabling Systematic SAR Exploration vs. Linear-Synthesis Analogs

The 1,2,3-triazole moiety in the target compound is amenable to synthesis via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a modular 'click' reaction that enables systematic variation of the thiophene-alkyne or piperidine-azide components independently [1][2]. This contrasts with the piperidine-2,6-dione molecular glue series (FPFT-2127/2216), where the glutarimide core requires a linear, multi-step synthesis with limited late-stage diversification options [2]. The click-based assembly of the target scaffold permits parallel library synthesis: varying the alkyne component (thiophene-3-yl, substituted thiophenes, other heterocycles) and the azide component (different piperidine substitution patterns) can generate tens to hundreds of analogs from a common synthetic route [2][3]. The FPFT program itself leveraged Huisgen cycloaddition to discover the thiophene-1,2,3-triazole scaffold, but subsequent optimization was constrained by the glutarimide ring requirements [2].

Click Chemistry Copper-Catalyzed Azide-Alkyne Cycloaddition Fragment-Based Drug Discovery

Procurement-Guiding Application Scenarios for 1-(Thiophene-3-carbonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine


Fragment-Based Screening Libraries for Non-Cereblon E3 Ligase Recruitment

The target compound's 4-triazolyl-piperidine scaffold, lacking the glutarimide moiety required for cereblon (CRBN) engagement, makes it an ideal candidate for fragment-based screening campaigns aimed at identifying ligands for E3 ligases other than CRBN (e.g., VHL, MDM2, IAP, or novel ligases). Based on the structural evidence from Section 3, Evidence Item 2, the 4-position triazole orientation offers a distinct exit vector that may access binding pockets not reachable by the glutarimide-based molecular glue chemotype [1]. When procuring fragments for targeted protein degradation (TPD) library assembly, this scaffold provides chemical diversity orthogonal to the dominant CRBN-recruiting chemotypes in current screening collections [1][2].

CNS-Penetrant Lead Generation Leveraging Zero Hydrogen-Bond Donor Architecture

As demonstrated in Section 3, Evidence Item 3, the compound's HBD = 0, combined with XLogP3-AA = 1.0 and MW = 262.33 g·mol⁻¹, positions it favorably within CNS drug-like chemical space [1][3]. Research programs targeting neurological or psychiatric indications—where passive blood-brain barrier penetration is a prerequisite—should prioritize this scaffold over HBD-containing analogs such as the piperidine-2,6-dione series (HBD = 1). The moderate lipophilicity and low molecular weight further support the compound's suitability as a CNS lead-like starting point amenable to property-guided optimization [3].

Rapid SAR Exploration via Click-Chemistry Derivatization for Kinase or Epigenetic Target Programs

The convergent, two-component click-chemistry assembly of the thiophene-1,2,3-triazole-piperidine scaffold (Section 3, Evidence Item 4) enables systematic parallel analog synthesis for structure-activity relationship (SAR) exploration [1][2]. This scaffold is particularly suited for hit-to-lead campaigns against kinase or epigenetic targets where the thiophene-triazole architecture has demonstrated class-level activity, as seen in PI3K inhibitors (PF-4989216, IC50 = 2 nM for PI3Kα) and the FPFT molecular glue series [2][4]. Procurement of the parent compound as a synthetic starting point, alongside a panel of substituted alkyne building blocks, enables the rapid generation of focused analog libraries for target-specific optimization without the synthetic bottleneck imposed by linear glutarimide-based routes [3].

Chemical Probe Development for Non-Canonical Protein Degradation Pathways

The structural differentiation evidence from Section 3, Evidence Items 1 and 2, supports the use of this compound as a tool for probing degradation pathways that operate independently of the cereblon–DDB1–IMiD ternary complex [1]. Because the scaffold lacks the glutarimide pharmacophore and places the triazole at the 4-position rather than the 3-position, it may recruit alternative ubiquitin ligase adaptors or induce protein destabilization through mechanisms distinct from canonical molecular glues [1][2]. Procurement for chemical biology probe development is warranted when the research objective is to identify novel E3 ligase recruiters or to deconvolute degradation mechanisms in cellular models where cereblon-dependent degradation has been ruled out [2].

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